Ethyl 2-(piperidin-2-ylidene)propanoate

Description

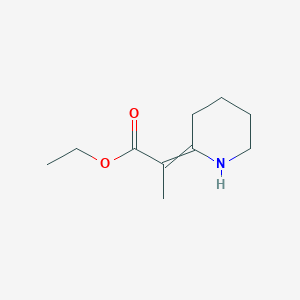

Ethyl 2-(piperidin-2-ylidene)propanoate is a heterocyclic ester compound featuring a piperidine ring fused with a propanoate moiety. The piperidin-2-ylidene group introduces a conjugated enamine or imine system, which influences its electronic properties and reactivity. Its structure combines the rigidity of the piperidine ring with the versatility of the ester functional group, enabling diverse chemical modifications .

Properties

IUPAC Name |

ethyl 2-piperidin-2-ylidenepropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-3-13-10(12)8(2)9-6-4-5-7-11-9/h11H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELYEMHELSZOKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1CCCCN1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50764822 | |

| Record name | Ethyl 2-(piperidin-2-ylidene)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50764822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113236-62-7 | |

| Record name | Ethyl 2-(piperidin-2-ylidene)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50764822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(piperidin-2-ylidene)propanoate typically involves the reaction of piperidine with ethyl acrylate under specific conditions. One common method includes the use of anhydrous ethanol as a solvent and a catalyst such as trifluoromethanesulfonic acid. The reaction is carried out under nitrogen protection at a temperature range of 120-160°C for 16-20 hours . The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems can help in maintaining the optimal reaction conditions and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(piperidin-2-ylidene)propanoate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 2-(piperidin-2-ylidene)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of ethyl 2-(piperidin-2-ylidene)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate (CAS: 122806-10-4)

This compound substitutes the piperidin-1-yl group at the α-position of the propanoate ester. Unlike the target compound’s piperidin-2-ylidene group, the absence of conjugation in the piperidine ring reduces electron delocalization, leading to differences in stability and reactivity.

Ethyl 2-(piperidin-4-yl)acetate

Substitution at the piperidine-4-position results in a less strained structure compared to the 2-ylidene derivative. The acetate chain (vs. This compound exhibits moderate BBB permeability (as per computational models) and higher solubility in polar solvents, attributed to the free amine group at the 4-position .

Table 1: Comparison of Piperidine-Based Esters

| Compound | Substituent Position | Key Functional Groups | Solubility (Log S) | Bioavailability Score |

|---|---|---|---|---|

| Ethyl 2-(piperidin-2-ylidene)propanoate | 2-ylidene | Enamine/Imine, Ester | -1.5 (estimated) | 0.55 |

| Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate | 1-yl | Tertiary amine, Ester | -2.1 | 0.45 |

| Ethyl 2-(piperidin-4-yl)acetate | 4-yl | Primary amine, Acetate | -0.8 | 0.65 |

Heterocyclic Propanoate Esters with Alternative Ring Systems

Ethyl 2-(oxetan-3-ylidene)propanoate

This compound replaces the six-membered piperidine ring with a four-membered oxetane ring. The oxetane’s higher ring strain and oxygen atom enhance electrophilicity, making it more reactive in nucleophilic additions. However, its volatility and lower thermal stability compared to piperidine derivatives limit its utility in high-temperature syntheses .

Marine Pyranyl Benzoate Analogues (e.g., Compounds 128–131)

These marine-derived esters feature fused pyran rings and propanoate groups. The dihydro-methyl-2H-pyran-2-yl propanoate system in compound 130 shows weak antibacterial activity, whereas the piperidin-2-ylidene analogue’s bioactivity remains unexplored. The pyran ring’s oxygen atom may reduce basicity compared to piperidine’s nitrogen, affecting interactions with biological targets .

Table 2: Heterocyclic Propanoate Esters

| Compound | Heterocycle | Key Properties | Biological Activity |

|---|---|---|---|

| This compound | Piperidine (N-heterocycle) | Conjugated system, Moderate stability | Not reported |

| Ethyl 2-(oxetan-3-ylidene)propanoate | Oxetane (O-heterocycle) | High reactivity, Volatile | None reported |

| Marine compound 130 | Pyran (O-heterocycle) | Low antibacterial activity | Weak |

Ester Chain Modifications and Bioactivity

Ketoprofen Prodrugs (e.g., Ethyl 2-(3-benzoyl phenyl)propanoate)

Ethyl esters of ketoprofen demonstrate delayed hydrolysis compared to methyl esters, enhancing oral bioavailability. The target compound’s ethyl group may similarly improve metabolic stability, though its piperidinylidene group could introduce steric hindrance, slowing esterase-mediated cleavage .

Durian-Derived Ethyl Propanoates (e.g., Ethyl 2-methylbutanoate)

Simple esters like ethyl propanoate exhibit high volatility, contributing to fruity aromas. In contrast, the piperidin-2-ylidene derivative’s rigid structure likely reduces volatility, making it more suitable for non-volatile applications (e.g., drug formulations) .

Key Research Findings

- Synthetic Utility: this compound’s conjugated system facilitates cycloaddition and nucleophilic substitution reactions, unlike non-conjugated piperidine esters .

- Stability : The ethyl ester group balances hydrolysis resistance and bioavailability, as seen in ketoprofen prodrugs, suggesting pharmaceutical promise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.